(R)-2-(8-(3,5-difluorophenyl)-6-(ethoxycarbonyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid
Overview
Description
®-2-(8-(3,5-difluorophenyl)-6-(ethoxycarbonyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro[4.5]decan-9-yl core, which is a bicyclic system where two rings share a single atom. The presence of the 3,5-difluorophenyl group and the ethoxycarbonyl group further enhances its chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(8-(3,5-difluorophenyl)-6-(ethoxycarbonyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the 3,5-difluorophenyl group: This step often involves a substitution reaction using a difluorobenzene derivative.
Incorporation of the ethoxycarbonyl group: This is typically done through esterification or a related reaction.
Final functionalization: The acetic acid moiety is introduced in the last step, often through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic route for large-scale synthesis. This includes:
Scaling up the reactions: Ensuring that the reactions can be performed on a larger scale without significant loss of yield or purity.
Optimization of reaction conditions: Finding the optimal temperature, pressure, and solvent conditions to maximize efficiency.
Purification processes: Implementing efficient purification techniques such as crystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
®-2-(8-(3,5-difluorophenyl)-6-(ethoxycarbonyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(8-(3,5-difluorophenyl)-6-(ethoxycarbonyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of spirocyclic structures on biological activity. Its interactions with various biological targets can provide insights into the design of new drugs and therapeutic agents.
Medicine
In medicine, ®-2-(8-(3,5-difluorophenyl)-6-(ethoxycarbonyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid may have potential as a pharmaceutical agent. Its unique structure and functional groups could be exploited to develop new treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of ®-2-(8-(3,5-difluorophenyl)-6-(ethoxycarbonyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-(8-(3,5-difluorophenyl)-6-(methoxycarbonyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
®-2-(8-(3,5-difluorophenyl)-6-(ethoxycarbonyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)propionic acid: Similar structure but with a propionic acid moiety instead of an acetic acid moiety.
Uniqueness
The uniqueness of ®-2-(8-(3,5-difluorophenyl)-6-(ethoxycarbonyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid lies in its specific combination of functional groups and its spirocyclic structure. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[8-(3,5-difluorophenyl)-6-[(2-methylpropan-2-yl)oxycarbonyl]-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F2N2O5/c1-20(2,3)30-19(29)25-11-16(13-8-14(22)10-15(23)9-13)24(12-17(26)27)18(28)21(25)6-4-5-7-21/h8-10,16H,4-7,11-12H2,1-3H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENNFQOUZCABOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(N(C(=O)C12CCCC2)CC(=O)O)C3=CC(=CC(=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F2N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701112285 | |
Record name | 8-(3,5-Difluorophenyl)-6-[(1,1-dimethylethoxy)carbonyl]-10-oxo-6,9-diazaspiro[4.5]decane-9-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701112285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206821-44-4 | |
Record name | 8-(3,5-Difluorophenyl)-6-[(1,1-dimethylethoxy)carbonyl]-10-oxo-6,9-diazaspiro[4.5]decane-9-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206821-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-(3,5-Difluorophenyl)-6-[(1,1-dimethylethoxy)carbonyl]-10-oxo-6,9-diazaspiro[4.5]decane-9-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701112285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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